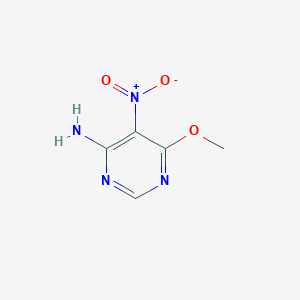

6-Methoxy-5-nitropyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Methoxy-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula C5H6N4O3 . It is used in the synthesis of carbamothiolacrylamides as selective EP2 antagonists in the treatment of neurodegenerative peripheral diseases .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-5-nitropyrimidin-4-amine” consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

科学的研究の応用

Chemical Synthesis and Modification

"6-Methoxy-5-nitropyrimidin-4-amine" serves as a crucial intermediate in the synthesis of various chemical compounds. The study of nucleophilic substitution of methoxy groups in pyrimidine derivatives shows that introducing a 5-nitroso group onto the pyrimidine ring significantly activates these compounds. This activation allows for the aminolysis of several 2-methoxy-5-nitrosopyrimidine derivatives at room temperature, yielding good yields without harming the acetyl protecting groups of the sugar moiety. This process has applications in the synthesis of 2-aminopyrimidines, demonstrating the compound's role in creating biochemically relevant structures (A. Marchal, M. Nogueras, Adolfo Sánchez, & J. N. Low, 2002).

Generation of Biologically Active Compounds

Another application involves the synthesis of alkoxy-5-nitrosopyrimidines, where high regioselective and sequential nucleophilic aromatic substitution of methoxy groups in 2-amino-4,6-dimethoxy-5-nitrosopyrimidine is observed. This approach enables the synthesis of polyfunctionalized aminopyrimidines, which are capable of mimicking fused heterobicyclic derivatives with biological interest. These compounds have been evaluated for antiviral properties, highlighting their potential in medicinal chemistry as synthetic intermediates for developing new therapeutic agents (A. Marchal, M. Nogueras, Adolfo Sánchez, J. N. Low, L. Naesens, E. Clercq, & M. Melguizo, 2010).

Supramolecular Chemistry

The study of symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, focuses on the interplay of molecular, molecular-electronic, and supramolecular structures. These compounds exhibit polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. The research demonstrates how the nitroso compounds form complex supramolecular structures through various hydrogen bonds and aromatic pi-pi stacking interactions, emphasizing their relevance in the study of molecular assembly and interaction (A. Quesada, A. Marchal, M. Melguizo, J. N. Low, & C. Glidewell, 2004).

Molecular Structure and Reactivity

Research into 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, related to 6-methoxy-5-nitropyrimidin-4-amine, has provided insights into the reactivity of pyrimidine derivatives with respect to various amine substitutions. This work has led to a deeper understanding of the regioselectivity of amine substitution in the pyrimidine ring, which is crucial for the design and synthesis of targeted molecules in pharmaceuticals and agrochemicals (D. McKeveney, R. Quinn, C. Janssen, & P. Healy, 2004).

特性

IUPAC Name |

6-methoxy-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWLLOQOVOHVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5-nitropyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2633806.png)

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)

![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)

![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)

![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)